(4-(3,5-Difluorophenoxy)phenyl)boronic acid

Vue d'ensemble

Description

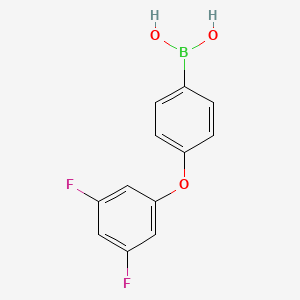

(4-(3,5-Difluorophenoxy)phenyl)boronic acid is an organic compound with the molecular formula C12H9BF2O3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl group substituted with a 3,5-difluorophenoxy moiety. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3,5-Difluorophenoxy)phenyl)boronic acid typically involves the reaction of 3,5-difluorophenol with phenylboronic acid under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

(4-(3,5-Difluorophenoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

- **

Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving boronic acids, where the compound reacts with halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation Reactions: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Activité Biologique

(4-(3,5-Difluorophenoxy)phenyl)boronic acid, a boronic acid derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, which confer specific biological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound can be represented by the following structure:

- Chemical Formula : C₁₂H₈B F₂ O₂

- CAS Number : 1029438-51-4

The presence of fluorine atoms in the phenoxy group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids, including this compound. Research has shown that boronic acids can inhibit bacterial growth by targeting specific enzymes involved in protein synthesis and cell wall integrity.

- Enzyme Inhibition : Boronic acids are known to inhibit various enzymes such as:

- Synergistic Effects : Studies have demonstrated that this compound can enhance the efficacy of existing antibiotics when used in combination therapies against resistant strains of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Case Studies

- A study evaluated the antimicrobial activity of various phenylboronic acid derivatives against clinical isolates. The results indicated that certain derivatives exhibited significant synergy with β-lactam antibiotics, effectively reducing the Minimum Inhibitory Concentration (MIC) values when combined with drugs like meropenem .

- Another investigation reported that phenylboronic acids could suppress the growth of Candida albicans and Aspergillus niger, indicating their potential as antifungal agents .

Antioxidant and Anti-Cancer Activities

In addition to antimicrobial properties, this compound has been assessed for antioxidant and anticancer activities.

Antioxidant Activity

Research indicates that boronic acids can exhibit significant antioxidant properties. For instance, a study reported that a related boron compound showed high DPPH radical scavenging activity with an IC50 value of 0.14 µg/mL .

Cancer Cell Cytotoxicity

In vitro studies have shown that this compound possesses selective cytotoxic effects against cancer cell lines while sparing normal cells. For example:

- The IC50 value for cytotoxicity against MCF-7 breast cancer cells was determined to be 18.76 µg/mL .

Summary of Biological Activities

| Activity | Mechanism | IC50 / MIC Values |

|---|---|---|

| Antimicrobial | Inhibition of LeuRS and β-lactamases | MIC values < 0.5 mM for synergy |

| Antioxidant | DPPH scavenging | IC50 = 0.14 µg/mL |

| Anti-cancer (MCF-7 cells) | Induction of cytotoxicity | IC50 = 18.76 µg/mL |

| Enzyme inhibition | Targeting specific bacterial enzymes | Various depending on derivative |

Applications De Recherche Scientifique

Drug Delivery Systems

(4-(3,5-Difluorophenoxy)phenyl)boronic acid has been studied for its role in drug delivery, particularly for targeting cancer cells and enhancing therapeutic efficacy. The compound's ability to form reversible covalent bonds with diols allows for the development of pH-sensitive drug delivery systems.

- Case Study : In a study involving chitosan nanoparticles conjugated with phenylboronic acid derivatives, researchers demonstrated that these nanoparticles could effectively target tumor cells, enhancing internalization and therapeutic impact compared to non-decorated nanoparticles .

| Study Focus | Findings |

|---|---|

| Chitosan Nanoparticles | Enhanced tumor targeting and internalization |

| Insulin Delivery | Glucose-dependent release profiles observed |

Self-Healing Materials

The compound's boronic acid functionality enables the creation of self-healing materials through dynamic covalent bonding. These materials can recover from damage autonomously, which is crucial for applications in soft robotics and flexible electronics.

- Case Study : A polymer synthesized from this compound exhibited high stretchability (up to 4200%) and rapid self-healing properties at room temperature. The dynamic nature of boronate esters allowed for effective recovery from mechanical stress .

| Material | Properties |

|---|---|

| PDMS-DPBA-5000 | Stretchability of 4200%, self-healing within 20 minutes |

Sensor Technology

The unique ability of boronic acids to interact with diol-containing molecules makes them suitable for developing chemical sensors. These sensors can detect glucose levels or other biomolecules based on changes in fluorescence or conductivity.

- Case Study : Research has shown that phenylboronic acid derivatives can be integrated into biosensors for glucose detection, providing a non-invasive method for monitoring blood sugar levels in diabetic patients .

| Sensor Type | Target Molecule | Detection Method |

|---|---|---|

| Glucose Sensor | Glucose | Fluorescence change |

Propriétés

IUPAC Name |

[4-(3,5-difluorophenoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BF2O3/c14-9-5-10(15)7-12(6-9)18-11-3-1-8(2-4-11)13(16)17/h1-7,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKIWPBJKMQKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC(=CC(=C2)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681908 | |

| Record name | [4-(3,5-Difluorophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029438-51-4 | |

| Record name | [4-(3,5-Difluorophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.